molecular formula C23H36N2O2 B1348319 Finasteride Impurity CAS No. 166896-74-8

Finasteride Impurity

Cat. No. B1348319
CAS RN: 166896-74-8
M. Wt: 372.5 g/mol
InChI Key: IHYQEUFHHYXVFL-FIIPNDBVSA-N
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Description

Finasteride is a 4-azasteroid analogue of testosterone used for the treatment of enlarged prostate and pattern hair loss (alopecia). It inhibits the 5α-reductase enzyme, which converts testosterone to dihydrotestosterone . There are several known impurities of Finasteride, including Dihydro Finasteride, 3-Oxo-4-aza-5α-αndrost-1-ene-17β-carboxylic Acid Methyl Ester, and Δ-1,5-Aza amide .


Synthesis Analysis

The synthesis of Finasteride and its impurities has been studied extensively. A stability-indicating liquid chromatography method was developed and validated for the evaluation of Finasteride and degradation products formed in pharmaceutical preparations and the raw material . The alkaline degradation kinetics of the drug were also evaluated and could be best described as second-order kinetics under the experimental conditions applied for the tablets and raw material .


Molecular Structure Analysis

The molecular structure of Finasteride and its impurities has been analyzed using various techniques. For example, the transformation of Finasteride into the amorphous state in solid dispersions with PEG 6000 and Kollidon K25, and in inclusion complexes with b-cyclodextrin was revealed by DSC thermograms . FT-IR revealed significant intermolecular interactions formed by hydrogen bonds between the amide group on ring A of Finasteride and the hydroxyl group of HPMC .


Chemical Reactions Analysis

The chemical reactions involving Finasteride and its impurities have been studied. For example, the main objective of a chromatographic method was to separate Finasteride from Imp -A, Imp-B, Imp-C, and Imp-D .


Physical And Chemical Properties Analysis

The physical and chemical properties of Finasteride and its impurities have been analyzed. For example, the solubility parameter was used as a criterion to choose out the optimal carriers for Finasteride solid dispersions .

Scientific Research Applications

Synthesis and Purification Process

Finasteride impurity, specifically 5 β-Finasterides, has been synthesized and purified in a process disclosed in a patent . The process uses bisamidate (formula 1) to obtain the target product formula 3 by catalytic hydrogenation, refined, dehydrogenation, and purifying . This process is significant in the field of chemical synthesis, particularly in the synthesis of steroid drugs .

Determination and Validation

A systematic study has been conducted to determine and validate the impurities of Finasteride using high-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector . This method is crucial for the quantification of the three impurities of Finasteride registered with the European Pharmacopeia . The method has shown good results in terms of precision and accuracy .

Identification, Synthesis, and Characterization

Research has been conducted on the identification, synthesis, and characterization of impurities in Finasteride . Understanding the nature and behavior of these impurities is essential for the development of effective pharmaceutical products .

Pharmaceutical Use

Finasteride, a 4-azasteroid analogue of testosterone, is used for the treatment of enlarged prostate and pattern hair loss (alopecia) . The presence of trace amounts of related substances (impurities) in Finasteride may influence the therapeutic efficacy and safety .

Inhibition of 5α-Reductase Enzyme

Finasteride is an inhibitor of the 5α-reductase enzyme, which converts testosterone to dihydrotestosterone . This mechanism is used to reduce prostate volume and improve symptoms, increase uroflow rate, and prevent the progression of benign prostatic hyperplasia (BPH) .

Quality Assurance

The method developed for the determination and validation of Finasteride impurities is suitable for the separation and determination of processed impurities to monitor the reactions . It is also useful for the quality assurance of Finasteride and its related substances .

Mechanism of Action

Target of Action

Finasteride Impurity primarily targets the enzyme 5-alpha reductase . This enzyme plays a crucial role in the conversion of testosterone into dihydrotestosterone (DHT), a specific steroid that stimulates prostate transitional zone growth .

Mode of Action

The interaction of Finasteride Impurity with its target, the 5-alpha reductase enzyme, results in the inhibition of this enzyme . By inhibiting 5-alpha reductase, Finasteride Impurity decreases the production of DHT by about 70% . This reduction in DHT levels is the primary mode of action of Finasteride Impurity .

Biochemical Pathways

The primary biochemical pathway affected by Finasteride Impurity is the conversion of testosterone into DHT . By inhibiting the 5-alpha reductase enzyme, Finasteride Impurity disrupts this pathway, leading to a significant reduction in DHT levels . This disruption has downstream effects on processes that are dependent on DHT, such as prostate transitional zone growth .

Pharmacokinetics

Finasteride Impurity undergoes extensive hepatic metabolism to essentially inactive metabolites . These metabolites are eliminated through the bile and urine . The terminal elimination half-life of Finasteride Impurity is between 4.7 to 7.1 hours . Despite this, slow accumulation occurs with multiple doses . The lipophilic nature of Finasteride Impurity may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and consequently, its bioavailability.

Result of Action

The molecular and cellular effects of Finasteride Impurity’s action primarily involve the reduction of DHT levels . This reduction can slow down hair loss, promote hair regrowth, and alleviate symptoms of benign prostatic hyperplasia (BPH) .

Action Environment

The action, efficacy, and stability of Finasteride Impurity can be influenced by various environmental factors. For instance, the manipulation, manufacture, and storage conditions of this pharmaceutical drug can affect its stability . Furthermore, the presence of food has no effect on the total bioavailability of Finasteride Impurity .

Safety and Hazards

Finasteride can cause birth defects if a woman is exposed to it during pregnancy . A biological safety study was performed to evaluate the effect of the degraded sample in relation to the intact molecule. The results showed that the degraded sample affected cell proliferation .

Future Directions

The future directions for research on Finasteride and its impurities could include further studies on the stability of Finasteride, the development of new methods for the synthesis and analysis of its impurities, and the investigation of the biological effects of its degraded sample .

properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,14-17H,6-8,10-13H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYQEUFHHYXVFL-FIIPNDBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Finasteride Impurity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of the finasteride impurity discussed in the research?

A1: The research paper [] focuses on N-tert-Butyl-3-oxo-4-aza-5β,17β-androstane-17-carboxamide methanol solvate as a finasteride impurity. While the paper doesn't explicitly state the molecular formula and weight, it provides a detailed description of its structure:

    Q2: How can this finasteride impurity be quantified in pharmaceutical samples?

    A2: One method for quantifying this finasteride impurity is described in []. Researchers successfully utilized paper spray ionization mass spectrometry (PSI-MS) with a non-isotopically labeled internal standard. This method offers several advantages:

      Q3: Are there other analytical methods for studying finasteride and its impurities?

      A3: Yes, liquid chromatography (LC) is another technique used to study finasteride and its impurities []. While the provided abstract doesn't specify the exact LC method, it highlights the importance of systematic method development and validation to ensure accurate and reliable determination of finasteride impurities.

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